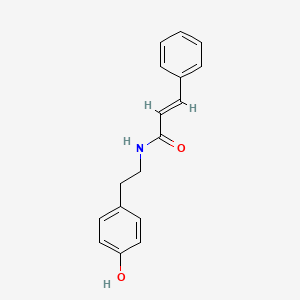

N-cinnamoyltyramine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+ |

InChI Key |

KGOYCHSKGXJDND-DHZHZOJOSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |

Synonyms |

N-cinnamoyltyramine N-trans-cinnamoyltyramine |

Origin of Product |

United States |

Occurrence and Distribution of N Cinnamoyltyramine

Natural Sources and Biological Origin Investigations

N-cinnamoyltyramine, a phenolic amide, is found across various plant families, including Poaceae, Solanaceae, Amaryllidaceae, and Convolvulaceae. mdpi.com Its biosynthesis in plants is understood to originate from the amino acids phenylalanine and tyrosine, which are first converted into trans-cinnamic acid and tyramine (B21549), respectively. semanticscholar.org Investigations into its natural occurrence have identified the compound in several key plant species, often in response to stress factors or as part of the plant's defense mechanisms. tandfonline.comtandfonline.com

This compound has been identified as a potent allelochemical in rice, particularly in the Vietnamese accession OM 5930. researchgate.netnih.gov Allelochemicals are compounds released by a plant that influence the growth of other plants. researchgate.net In rice, this compound is produced by the roots and demonstrates significant inhibitory effects on a variety of invasive weeds. nih.gov Studies have shown its ability to suppress the growth of barnyardgrass (Echinochloa crus-galli), red sprangletop (Leptochloa chinensis), and weedy rice (Oryza sativa f. spontanea). nih.govnih.gov The compound was also identified as one of the primary cytotoxic agents that accumulate in rice leaves after exposure to UV radiation. tandfonline.comtandfonline.com The allelopathic activity of this compound is dose-dependent, with studies quantifying the effective concentration required to inhibit growth by 50% (ED50) for various target species. nih.govresearchgate.net

| Target Species | Scientific Name | ED50 Value (µM) for Root Growth Inhibition | ED50 Value (µM) for Shoot Growth Inhibition |

| Cress | Lepidium sativum | 0.73 | 0.96 |

| Barnyardgrass | Echinochloa crus-galli | 0.73 | 0.96 |

| Weedy Rice (StgS) | Oryza sativa f. spontanea | 5.5 | 11.2 |

| Weedy Rice (PSRR-1) | Oryza sativa f. spontanea | 9.8 | 17.5 |

This compound, also referred to in literature as N-trans-p-coumaroyltyramine (NTCT), has been isolated from the roots of bell pepper (Capsicum annuum var. grossum). mdpi.comresearchgate.net It was discovered alongside other phenolic amides, including N-cis-feruloyltyramine and grossamide (B206653). mdpi.com The presence of these compounds can be induced by various stress factors. tandfonline.com Research into the compound's biosynthesis led to the cloning of the enzyme hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) from the leaves of UV-C treated bell peppers. oup.com This enzyme is pivotal in the synthesis of this compound, preferentially using cinnamoyl-CoA and tyramine as substrates. oup.com

The roots of eggplant (Solanum melongena) have been identified as a source of this compound. mdpi.comsemanticscholar.orgmdpi.com In China, eggplant root is known as "Qie gen" and is utilized in folk medicine. semanticscholar.org The compound was isolated from the plant's roots along with related alkylamides, such as N-cis-p-cumaroyltyramine (NCCT) and N-trans-feruloyltyramine (NTFT). semanticscholar.org

This compound has been identified in at least two species of the Allium genus. In Allium chinense, the compound was isolated from the bulbs, which are used in Chinese folk medicine. mdpi.comsemanticscholar.orgjst.go.jp It was found together with its geometric isomer, N-cis-p-cumaroyltyramine. mdpi.comsemanticscholar.org

In the case of Welsh onion (Allium fistulosum), this compound was isolated from organic extracts of the plant. mdpi.comtandfonline.com This discovery marked the first time the compound was reported in this species. mdpi.com It was found in conjunction with other related compounds, including N-trans-feruloyltyramine (NTFT) and N-trans-caffeoyltyramine (NTCAT). mdpi.comresearchgate.net A. fistulosum is a widely used flavoring vegetable in Asia. mdpi.com

An ethanol (B145695) extract from the roots and stems of Erycibe hainanesis, a plant used in traditional Chinese medicine, yielded this compound. mdpi.comresearchgate.net It was co-isolated with a diverse array of other phytochemicals, including N-trans-feruloyltyramine (NTFT), eleven new diglycosides named erycibosides A-L, and four new chlorogenic acid derivatives. mdpi.comsemanticscholar.orgacs.org

| Plant Species | Scientific Name | Plant Part | Key Co-isolated Compounds |

| Rice | Oryza sativa | Roots, Leaves | Not specified in detail |

| Bell Pepper | Capsicum annuum | Roots | N-cis-feruloyltyramine, Grossamide |

| Eggplant | Solanum melongena | Roots | N-cis-p-cumaroyltyramine, N-trans-feruloyltyramine |

| Chinese Onion | Allium chinense | Bulbs | N-cis-p-cumaroyltyramine, Lunularic acid |

| Welsh Onion | Allium fistulosum | Whole Plant Extract | N-trans-feruloyltyramine, N-trans-caffeoyltyramine |

| Erycibe | Erycibe hainanesis | Roots, Stems | N-trans-feruloyltyramine, Erycibosides |

Identification in Specific Plant Species and Cultivars

Crinum asiaticum var. sinicum Baker

N-trans-cinnamoyltyramine has been successfully isolated from the bulbs of Crinum asiaticum var. sinicum Baker. semanticscholar.org This plant is a member of the Amaryllidaceae family, which is recognized for synthesizing a variety of alkaloids with biological activities. semanticscholar.org Chemical analysis of extracts from the bulbs of this species led to the identification of this compound alongside other known compounds. semanticscholar.org

Lycianthes biflora (Nightshade)

The compound N-trans-cinnamoyltyramine has been identified and isolated from the stems of Lycianthes biflora, a member of the Solanaceae (nightshade) family. nih.govtandfonline.comnricm.edu.tw Its molecular structure was determined through comprehensive spectroscopic analysis. nih.gov Research has highlighted its presence among several compounds extracted from this plant. nih.govnricm.edu.tw

Solanum rostratum

This compound is a known chemical constituent of Solanum rostratum, an annual weed belonging to the Solanaceae family. frontiersin.orgnih.gov Phytochemical investigations of the whole plant have led to the isolation of several phenylpropanoid amides, including this compound. frontiersin.orgnih.gov This plant is known to produce a variety of nitrogenous compounds. frontiersin.orgnih.gov

Cannabis sativa L.

This compound is a recognized compound found in Cannabis sativa L. nih.gov It is particularly noted as a constituent of the plant's roots. nih.gov Comprehensive analyses of cannabis root extracts have identified this compound among other significant metabolites like cannabisins. nih.gov

Other Plant Families and Genera

The distribution of this compound and related alkylamides is extensive throughout the plant kingdom. semanticscholar.orgmdpi.com These compounds have been identified in at least 33 different plant families, indicating a widespread presence. semanticscholar.orgresearchgate.net Notable families where this compound or its analogs have been found include:

Aristolochiaceae : this compound has been isolated from Aristolochia mollissima. semanticscholar.org

Asteraceae semanticscholar.orgmdpi.com

Brassicaceae semanticscholar.orgmdpi.com

Convolvulaceae semanticscholar.orgmdpi.com

Euphorbiaceae semanticscholar.orgmdpi.com

Menispermaceae semanticscholar.orgmdpi.com

Piperaceae : The compound has been identified in Peperomia duclouxii. semanticscholar.org

Poaceae : It has been found in cultivated rice (Oryza sativa). tandfonline.com

Rutaceae semanticscholar.orgmdpi.com

Solanaceae : This family shows a significant presence, with the compound found in Lycianthes biflora, Solanum rostratum, and Lycium chinense. semanticscholar.orgnih.govfrontiersin.org

The broad distribution across these diverse families suggests a fundamental role for these compounds in plant biology. semanticscholar.org

Localization within Plant Tissues and Organs

The concentration of this compound is not uniform within a plant, often accumulating in specific tissues and organs where it performs distinct functions. oup.com

Roots and Root Exudates

Roots are a primary site for the localization of this compound in several plant species. nih.govoup.com For example, it is a known constituent of Cannabis sativa roots. nih.gov Studies on various plants, including those in the Solanaceae family, indicate that these compounds are often associated with cell walls, potentially acting as a defensive barrier. oup.com

Furthermore, this compound can be released from the roots into the soil as a component of root exudates. wikipedia.orgmdpi.com Root exudates are chemical compounds actively secreted by plant roots that mediate interactions between the plant and its soil environment. wikipedia.orgmdpi.comfrontiersin.org This release of allelochemicals is a mechanism by which plants can influence the surrounding soil microbiome and the growth of neighboring plants. mdpi.com

Leaves and Stems

This compound has been identified in the leaves and stems of several plant species, where it is believed to play a role in defense mechanisms. For instance, it has been isolated from the stems of the bell pepper plant, Capsicum annuum. mdpi.com In rice (Oryza sativa), this compound accumulates in the leaves, particularly after exposure to UV radiation, suggesting its role as a protective agent against light-induced stress. frontiersin.orgtandfonline.com The compound is also found in the aerial parts of Polygonum hyrcanicum. mdpi.com Furthermore, studies on Capsicum annuum have shown that the enzyme responsible for the synthesis of this compound, tyramine N-(hydroxycinnamoyl)transferase (THT), is constitutively expressed in the leaves and stems. oup.com

Bulbs

The bulbs of certain plants are another significant site for the accumulation of this compound. Research has led to the isolation of this compound from the bulbs of Allium chinense, a plant used in traditional Chinese medicine. mdpi.comsemanticscholar.org The presence of this compound in bulbs, which are vital for the plant's survival and propagation, points to its potential role in protecting these storage organs from soil-borne pathogens and other environmental threats. The bulbs of various Narcissus species also contain a range of alkaloids, and while this compound is not explicitly mentioned as a primary alkaloid in the provided search results, the general presence of nitrogen-containing compounds in these bulbs is well-documented. colostate.edu

Table 1: Occurrence of this compound in Various Plant Parts

| Plant Species | Plant Part | Reference(s) |

| Capsicum annuum (Bell Pepper) | Stems | mdpi.com |

| Oryza sativa (Rice) | Leaves | frontiersin.orgtandfonline.com |

| Polygonum hyrcanicum | Aerial Parts (Leaves and Stems) | mdpi.com |

| Allium chinense | Bulbs | mdpi.comsemanticscholar.org |

| Solanum melongena (Eggplant) | Roots | mdpi.com |

| Lycium chinense | Not specified in provided text | semanticscholar.org |

Co-metabolites and Related Phenylpropanoid Amides in Natural Sources

This compound rarely occurs in isolation. It is typically found alongside a suite of other structurally related phenylpropanoid amides and other phenolic compounds. mdpi.com The co-occurrence of these metabolites suggests a coordinated biosynthetic pathway and potentially synergistic biological roles.

In Allium chinense bulbs, for example, this compound is found together with N-cis-p-coumaroyltyramine, lunularic acid, and p-coumaric acid. mdpi.comsemanticscholar.org Similarly, in the stems of Capsicum annuum, it co-exists with its 4'-O-methyl derivatives, β-sitostenone, and a variety of phenolic acids including ferulic acid and vanillic acid. mdpi.com The roots of eggplant (Solanum melongena) have been shown to contain this compound, N-cis-p-coumaroyltyramine, and N-trans-feruloyltyramine. mdpi.com The analysis of rice leaves has also revealed the presence of other hydroxycinnamic acid amides (HCAAs) that accumulate alongside this compound, such as N-benzoyl tryptamine (B22526) and N-trans-cinnamoyl tryptamine, especially after UV treatment. frontiersin.org

Table 2: Co-metabolites Found with this compound in Natural Sources

| Plant Species | Co-metabolite | Chemical Class | Reference(s) |

| Allium chinense | N-cis-p-coumaroyltyramine | Phenylpropanoid Amide | mdpi.comsemanticscholar.org |

| Lunularic Acid | Stilbenoid | mdpi.comsemanticscholar.org | |

| p-Coumaric Acid | Phenylpropanoid | mdpi.comsemanticscholar.org | |

| Capsicum annuum | N-trans-cinnamoyl-4'-O-methyltyramine | Phenylpropanoid Amide | mdpi.com |

| β-Sitostenone | Steroid | mdpi.com | |

| Ferulic Acid | Phenylpropanoid | mdpi.com | |

| Vanillic Acid | Phenolic Acid | mdpi.com | |

| Solanum melongena | N-cis-p-coumaroyltyramine | Phenylpropanoid Amide | mdpi.com |

| N-trans-feruloyltyramine | Phenylpropanoid Amide | mdpi.com | |

| Oryza sativa | N-benzoyl tryptamine | Amide | frontiersin.org |

| N-trans-cinnamoyl tryptamine | Amide | frontiersin.org | |

| N-p-coumaroyl serotonin (B10506) | Phenylpropanoid Amide | frontiersin.org |

Compound Names Mentioned in this Article

this compound

N-cis-p-coumaroyltyramine

N-trans-feruloyltyramine

N-benzoyl tryptamine

N-trans-cinnamoyl tryptamine

N-p-coumaroyl serotonin

Lunularic acid

p-Coumaric acid

Ferulic acid

Vanillic acid

β-Sitostenone

Tyramine

Cinnamic acid

Biosynthesis and Metabolic Pathways of N Cinnamoyltyramine

Precursor Identification and Elucidation

The journey to N-cinnamoyltyramine begins with fundamental building blocks derived from primary metabolism. The aromatic amino acids L-phenylalanine and L-tyrosine serve as the foundational precursors for the two distinct moieties that ultimately join to form the final molecule. mdpi.com

Role of Phenylalanine (L-Phe) and Tyrosine (Tyr)

L-phenylalanine and L-tyrosine, both products of the shikimate pathway, are the starting points for the biosynthesis of this compound. mdpi.commdpi.com L-phenylalanine provides the carbon skeleton for the cinnamic acid portion of the molecule, while L-tyrosine is the precursor to the tyramine (B21549) moiety. mdpi.com The shikimate pathway itself is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. mdpi.commdpi.com

Biosynthesis of Cinnamic Acid Derivatives

The conversion of L-phenylalanine to cinnamic acid is the first committed step in the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. wikipedia.orgtandfonline.comrsc.org This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comtandfonline.com In some organisms and specific conditions, an alternative pathway for cinnamic acid formation from L-phenylalanine via phenylpyruvic acid (PPA) and phenyllactic acid (PAA) has also been discovered. acs.org Following its synthesis, cinnamic acid can undergo further modifications, such as hydroxylations, to produce a variety of hydroxycinnamic acids like p-coumaric acid, caffeic acid, and ferulic acid. mdpi.comresearchgate.net For the synthesis of this compound, cinnamic acid itself is the direct precursor. mdpi.com

Tyramine Synthesis Pathways

The tyramine component of this compound is derived from the amino acid L-tyrosine through a decarboxylation reaction. wikipedia.org This process is catalyzed by the enzyme tyrosine decarboxylase (TYDC), which removes the carboxyl group from tyrosine to yield tyramine. csic.essdbonline.orgnih.gov This enzymatic step is a key control point in the production of tyramine and, consequently, in the biosynthesis of this compound. uniprot.orgmdpi.com

Enzymatic Mechanisms and Catalytic Specificity

The assembly of this compound from its precursors is orchestrated by a specific set of enzymes, each with distinct catalytic functions and substrate preferences. The activities of these enzymes are critical in directing metabolic flow towards the synthesis of this specialized metabolite.

Tyramine N-(hydroxycinnamoyl)transferase (THT) Activity and Substrate Promiscuity

The final and crucial step in the biosynthesis of this compound is the conjugation of cinnamic acid and tyramine. This reaction is catalyzed by the enzyme Tyramine N-(hydroxycinnamoyl)transferase (THT). tandfonline.com However, for the reaction to occur, the cinnamic acid must first be activated to its thioester form, cinnamoyl-CoA, a reaction mediated by a CoA ligase. mdpi.com THT then facilitates the transfer of the cinnamoyl group from cinnamoyl-CoA to the amino group of tyramine, forming an amide bond and releasing Coenzyme A. mdpi.comtandfonline.com

Research has shown that THT enzymes can exhibit a degree of substrate promiscuity. tandfonline.com While they efficiently catalyze the formation of this compound, they can also utilize other hydroxycinnamoyl-CoA derivatives (such as p-coumaroyl-CoA and feruloyl-CoA) and other amine substrates. apsnet.orgoup.comapsnet.org For instance, studies on THT from various plant species, including pepper, potato, and tomato, have revealed that these enzymes can accept tyramine and octopamine (B1677172) as acyl acceptors. nih.govresearchgate.net This promiscuity leads to the production of a variety of related hydroxycinnamic acid amides (HCAAs) in plants. apsnet.orgnih.gov

Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Decarboxylase (TYDC) Involvement

As previously mentioned, Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Decarboxylase (TYDC) are the gatekeeper enzymes for the two branches of the this compound biosynthetic pathway. PAL initiates the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid. mdpi.comfrontiersin.org The expression and activity of PAL are often induced by various environmental stimuli, highlighting its importance in plant defense and adaptation. wikipedia.orgmdpi.com

Similarly, Tyrosine Decarboxylase (TYDC) channels L-tyrosine into the tyramine synthesis pathway through decarboxylation. csic.esfrontiersin.org The presence and activity of TYDC are essential for providing the tyramine substrate required for the final condensation step catalyzed by THT. nih.govuniprot.org The coordinated action of PAL, TYDC, CoA ligase, and THT ensures the efficient production of this compound in plant cells.

Cinnamoyl-CoA Ligase Activation

The biosynthesis of this compound is a multi-step process that begins with precursors from the shikimate pathway. mdpi.comtandfonline.com The aromatic amino acids phenylalanine and tyrosine serve as the foundational molecules. mdpi.comtandfonline.com Phenylalanine is first converted to cinnamic acid, while tyrosine is decarboxylated to produce tyramine. mdpi.comtandfonline.comsemanticscholar.org

A critical step in the biosynthetic pathway is the activation of cinnamic acid. This reaction is catalyzed by a class of enzymes known as CoA ligases. mdpi.comtandfonline.comsemanticscholar.org Specifically, cinnamoyl-CoA ligase facilitates the conversion of cinnamic acid into its high-energy thioester derivative, cinnamoyl-CoA. mdpi.comtandfonline.comsemanticscholar.orgresearchgate.net This activation step is essential as it prepares the cinnamoyl group for the subsequent conjugation reaction. The formation of cinnamoyl-CoA is a prerequisite for the final step in the synthesis of this compound, where the activated cinnamoyl moiety is transferred to the amine group of tyramine. mdpi.comtandfonline.com This final condensation is catalyzed by tyramine N-(hydroxycinnamoyl)-transferase (THT). mdpi.comtandfonline.comsemanticscholar.org

Genetic Regulation of Biosynthetic Enzymes

The production of this compound and related phenolamides is tightly regulated at the genetic level, ensuring that these compounds are synthesized in response to specific developmental and environmental signals. apsnet.orgnih.govfrontiersin.org The expression of genes encoding the key biosynthetic enzymes is often inducible. apsnet.orgnih.gov

The final enzyme in the pathway, tyramine N-hydroxycinnamoyl transferase (THT), is a key regulatory point. apsnet.orgnih.gov Studies have shown that THT gene expression is significantly induced by various stressors, including pathogen infection, physical wounding, and UV-C radiation. apsnet.orgnih.govnih.govoup.com For instance, in Capsicum annuum, THT mRNA levels were strongly induced in leaves following UV-C treatment or wounding. nih.gov Overexpression of the THT gene in transgenic tomato plants resulted in a higher constitutive accumulation of hydroxycinnamic acid amides (HCAAs), such as coumaroyltyramine and feruloyltyramine, demonstrating that the level of THT gene expression directly correlates with the quantity of these amides produced. apsnet.orgnih.govapsnet.org

The regulation of these biosynthetic genes is often mediated by plant hormones that are central to stress signaling, such as jasmonic acid (JA) and ethylene (B1197577) (ET). frontiersin.org These signaling pathways activate specific transcription factors which, in turn, bind to the promoter regions of biosynthetic genes to control their expression. frontiersin.org While the specific transcription factors controlling the this compound pathway are not fully elucidated, the broader phenylpropanoid pathway, from which its precursors derive, is known to be regulated by transcription factor families like MYB. mdpi.comnih.govfrontiersin.org These transcription factors control the expression of genes encoding enzymes like 4-coumarate-CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR). nih.govfrontiersin.orgnih.gov The presence of various cis-acting regulatory elements in the promoter regions of these genes allows for a complex and coordinated response to diverse stimuli. nih.gov

Table 1: Inducers of Tyramine N-hydroxycinnamoyl Transferase (THT) Gene Expression

| Inducing Factor | Plant Species/System | Observed Effect | Reference(s) |

| Pathogen Infection | Nicotiana tabacum (Tobacco) | THT activity first discovered in TMV-infected leaves. | oup.com |

| Pathogen Infection | Tomato (Solanum lycopersicum) | THT expression induced preceding HCAA accumulation. | apsnet.orgnih.gov |

| Wounding | Capsicum annuum (Hot Pepper) | THT mRNA levels increased in detached/wounded leaves. | nih.govoup.com |

| UV-C Radiation | Capsicum annuum (Hot Pepper) | Strong and stable induction of THT mRNA in leaves. | nih.govoup.com |

| Elicitors (Chitosan) | Eschscholtzia californica cells | THT activity detected following elicitation. | oup.com |

In Vivo Metabolic Fate and Turnover (Non-human systems)

Following its synthesis, the metabolic fate of this compound in plants is varied and not yet fully understood. The compound is not static and undergoes transport, sequestration, and potential turnover.

One documented fate is its release from the plant into the surrounding environment. Research on the allelopathic properties of rice (Oryza sativa) has shown that N-trans-cinnamoyltyramine (NTCT) is exuded from the roots of seedlings into the culture medium. researchgate.net This release into the rhizosphere suggests an active role in mediating interactions with other organisms in the soil. researchgate.net

Another potential fate for this compound and related phenolamides is incorporation into the plant's cell wall. oup.com These amides can be covalently cross-linked to cell wall polymers, a process that may be catalyzed by cell wall peroxidases. oup.com This fortification of the cell wall can create a more robust physical barrier against pathogens and environmental stressors. oup.com

Phenolamides are also regarded as potential storage forms of their constituent molecules, such as phenolics and polyamines. This implies the existence of metabolic pathways for their turnover, which would release these precursors for other physiological processes. However, the specific enzymes responsible for the degradation or hydrolysis of this compound within the plant cell have not been definitively identified. oup.com The turnover of complex metabolites is a fundamental process in plant physiology, allowing for the recycling of valuable resources like nitrogen and carbon, and the detoxification of potentially harmful compounds when they are no longer needed. mdpi.com

Table 2: Release of N-trans-cinnamoyltyramine (NTCT) from Rice Seedlings

| Plant | Time Period | Amount Released per Seedling | Reference |

| Rice (Oryza sativa cv. OM 5930) | 20 days after transplanting | 0.425 nmol | researchgate.net |

Synthetic Methodologies and Chemoenzymatic Approaches

Chemical Synthesis Routes of N-cinnamoyltyramine and Analogs

Chemical synthesis provides a direct and scalable method for producing this compound and its derivatives. These routes primarily rely on the formation of an amide bond between a cinnamic acid derivative and tyramine (B21549) or a related amine.

The most common method for synthesizing this compound is through a one-step amidation reaction. tandfonline.comresearchgate.nettandfonline.com This involves the coupling of trans-cinnamic acid and tyramine. tandfonline.comresearchgate.net To facilitate this reaction, a coupling reagent is typically employed to activate the carboxylic acid group of cinnamic acid, making it more susceptible to nucleophilic attack by the amine group of tyramine.

One of the most frequently used coupling reagents for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). tandfonline.comsci-hub.catnih.govpeptide.com The DCC-coupling method involves reacting the substituted cinnamic acid with tyramine in the presence of DCC. sci-hub.catnih.gov The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). tandfonline.comsci-hub.cat The role of DCC is to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which then readily reacts with the amine. A common byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be conveniently removed by filtration. peptide.comresearchgate.netpeptide.com

Other carbodiimide (B86325) coupling reagents, such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), are also utilized, particularly when water-soluble byproducts are desired for easier removal via aqueous extraction. researchgate.netpeptide.comtu.ac.th

In addition to carbodiimides, other coupling reagents and systems have been explored for the synthesis of cinnamoyltyramine analogs. These include:

Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). researchgate.netpeptide.com

Aminium/Uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.compeptide.com These reagents are known for their efficiency and for minimizing racemization. peptide.com

Boric acid has been investigated as a greener and more economical catalyst for direct amidation. orgsyn.org

To minimize side reactions like racemization, especially in peptide synthesis which shares similar coupling chemistry, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included with carbodiimides. peptide.comresearchgate.netpeptide.com For reactions involving hydroxyl-functionalized starting materials, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can significantly increase the reaction rate. tandfonline.compeptide.comresearchgate.net

Achieving high yields and purity in the synthesis of this compound and its analogs requires careful optimization of various reaction parameters.

Key Optimization Parameters:

Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used. tandfonline.comsci-hub.catnumberanalytics.com The solvent can influence reaction rates and yields. numberanalytics.com

Temperature: Reactions are often initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at room temperature. tandfonline.compeptide.com However, in some cases, higher temperatures may be required. numberanalytics.combyjus.com For instance, lipase-catalyzed reactions have been optimized at temperatures around 45°C. mdpi.com

Reaction Time: The duration of the reaction can vary significantly, from a few hours to overnight stirring. tandfonline.combyjus.com Continuous-flow microreactors have been shown to achieve high yields in much shorter residence times, around 40 minutes, compared to 24 hours in batch reactors for similar enzymatic reactions. mdpi.com

Stoichiometry of Reagents: The molar ratios of the carboxylic acid, amine, and coupling reagents are critical. Typically, a slight excess of the coupling reagent and the amine is used to ensure the complete conversion of the carboxylic acid. tandfonline.comsci-hub.cat

Catalysts and Additives: The use of catalysts like DMAP or additives like HOBt can significantly improve reaction efficiency and reduce side reactions. tandfonline.comresearchgate.net

A study on the one-step amidation of trans-cinnamic acid with tyramine using DCC as the coupling reagent and DMAP as a base in dry dichloromethane reported a yield of 64.3% after purification. tandfonline.com Another synthesis of substituted cinnamoyl-tyramine derivatives using DCC in THF was also reported. sci-hub.cat The use of alternative methods, such as microwave irradiation, has been explored to potentially improve reaction rates and yields. tu.ac.thnumberanalytics.com

The table below summarizes the conditions for a specific chemical synthesis of N-trans-cinnamoyltyramine.

| Parameter | Condition |

|---|---|

| Reactants | trans-Cinnamic acid and Tyramine |

| Coupling Reagent | N,N'-dicyclohexylcarbodiimide (DCC) |

| Base | 4-(dimethylamino)pyridine (DMAP) |

| Solvent | Dry Dichloromethane (CH2Cl2) |

| Temperature | Room temperature |

| Reaction Time | Pre-activation for 30 min, then overnight stirring |

| Purification | Normal phase flash chromatography followed by HPLC |

| Yield | 64.3% |

The double bond in the cinnamoyl moiety of this compound can exist in either a trans (E) or cis (Z) configuration. The naturally occurring and more stable isomer is typically the trans form. tandfonline.comresearchgate.net Most synthetic methods start with trans-cinnamic acid, leading directly to the N-trans-cinnamoyltyramine isomer. tandfonline.comresearchgate.net

While the synthesis of this compound itself does not typically involve the creation of a new chiral center, the synthesis of its analogs or more complex derivatives might. For example, the synthesis of (S)-O,N-Dicinnamoylnoradrenalin dimethyl ether, a related alkaloid, involves stereochemical considerations.

In the broader context of amide bond formation, particularly in peptide synthesis, preventing racemization (the conversion of a chiral center into a mixture of enantiomers) is a major concern. researchgate.net The activation of a carboxylic acid can sometimes lead to the loss of stereochemical integrity at the alpha-carbon. Additives like HOBt are used to form active esters that couple with minimal racemization. researchgate.net Boric acid-catalyzed amidation has also been shown to preserve the integrity of stereogenic centers in both the carboxylic acid and the amine. orgsyn.org

Although not a primary focus for this compound itself, if chiral analogs were to be synthesized, these stereoselective considerations would become paramount.

Optimization of Reaction Conditions and Yields

Hemisynthetic Derivatives Development

Hemisynthesis involves using a naturally occurring compound as a starting material to create new derivatives. This approach is valuable for exploring structure-activity relationships and developing novel compounds with enhanced or different biological properties.

Starting from naturally isolated this compound or its precursors, various derivatives can be synthesized. For example, modifications can be made to the phenolic hydroxyl group on the tyramine moiety or to the aromatic ring of the cinnamoyl group.

One study reported the hemisynthesis of the 9-O-(S)-α-Methoxy-α-trifluoromethyl-α-phenylacetate (MTPA) ester of a related natural product to determine its absolute configuration. mdpi.com While not directly this compound, this illustrates the type of derivatization used in natural product chemistry.

The development of hemisynthetic derivatives of this compound and related compounds allows researchers to probe the structural requirements for their biological activities. mdpi.comsemanticscholar.org For instance, comparing the activity of N-trans-cinnamoyltyramine with its cis isomer or with analogs having different substituents on the aromatic rings can provide valuable insights. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.com This approach is increasingly being used for the synthesis of complex molecules, including this compound and its analogs.

The key enzymatic step in the biosynthesis of this compound and related hydroxycinnamic acid amides is the conjugation of an activated cinnamic acid (like cinnamoyl-CoA) with tyramine, a reaction catalyzed by N-hydroxycinnamoyltransferase (THT) enzymes. tandfonline.commdpi.comnih.govgoogle.com

In vitro chemoenzymatic strategies often mimic this final biosynthetic step. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus and lipase (B570770) B from Candida antarctica (CaL-B), have been successfully employed to catalyze the amidation reaction between cinnamic acid esters and various amines, including phenylethylamines. mdpi.comresearchgate.net

Advantages of Chemoenzymatic Synthesis:

High Selectivity: Enzymes can exhibit high regio- and stereoselectivity, which can be difficult to achieve with purely chemical methods. cdnsciencepub.com

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions or organic solvents at moderate temperatures and neutral pH, which helps to avoid the degradation of sensitive functional groups. mdpi.comresearchgate.net

Environmental Friendliness: Biocatalysis is considered a green chemistry approach as it often uses less hazardous reagents and solvents. mdpi.comresearchgate.net

A study demonstrated the synthesis of cinnamamide (B152044) derivatives by reacting methyl cinnamates with phenylethylamines using Lipozyme® TL IM as a catalyst in a continuous-flow microreactor. mdpi.com This system allowed for optimization of temperature, solvent, and residence time, leading to high yields in a short period. mdpi.com For example, the optimal temperature was found to be 45°C, and the best yields were obtained in tert-amyl alcohol. mdpi.com

Another study used Candida antarctica Lipase B (CaL-B) to synthesize a collection of tryptamine-based derivatives inspired by rice phytoalexins, including N-cinnamoyltryptamine. researchgate.net This highlights the versatility of lipases in catalyzing the formation of amide bonds for this class of compounds.

The table below provides an overview of a chemoenzymatic synthesis approach.

| Parameter | Condition |

|---|---|

| Reactants | Methyl cinnamates and Phenylethylamines |

| Enzyme | Lipozyme® TL IM |

| Solvent | tert-Amyl alcohol |

| Temperature | 45 °C |

| Reactor | Continuous-flow microreactor |

| Optimal Residence Time | 40 minutes |

Molecular Mechanisms of Action in Vitro and in Silico Studies

Target Identification and Molecular Interactions

Research into the molecular interactions of N-cinnamoyltyramine has revealed its ability to modulate the activity of several key enzymes and receptors involved in physiological and pathological processes.

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on a range of enzymes, highlighting its potential as a modulator of various biological pathways.

This compound has been identified as an inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govresearchgate.net These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govwikipedia.org

A study comparing the COX inhibitory activity of this compound with its analogues found that it was the least potent among the tested compounds. nih.govacs.org The order of decreasing COX-I and COX-II inhibitory activity was caffedymine > N-caffeoyltyramine > N-feruloyltyramine > N-coumaroyltyramine > this compound. nih.govresearchgate.net At a concentration of 0.01 µM, caffedymine, the most potent analogue, inhibited COX-I and COX-II activity by 43% and 36%, respectively. nih.govacs.org The inhibition of COX enzymes by these compounds also led to a significant decrease in the production of thromboxane (B8750289) B2, a derivative of thromboxane A2. nih.gov

Table 1: Comparative COX Inhibition of this compound and its Analogues

| Compound | Relative COX-I Inhibitory Activity | Relative COX-II Inhibitory Activity |

|---|---|---|

| Caffedymine | +++++ | +++++ |

| N-caffeoyltyramine | ++++ | ++++ |

| N-feruloyltyramine | +++ | +++ |

| N-coumaroyltyramine | ++ | ++ |

| This compound | + | + |

Data derived from a study by Park (2007). The number of '+' signs indicates the relative potency of inhibition.

Studies have investigated the effects of this compound on antioxidant-related enzymes such as peroxidase (POD), catalase (CAT), and superoxide (B77818) dismutase (SOD). researchgate.netresearchgate.netresearchgate.netresearchgate.net These enzymes play a critical role in the cellular defense against reactive oxygen species (ROS). In the context of its phytotoxic effects, the action mechanisms of N-trans-cinnamoyltyramine have been linked to the modulation of these antioxidant enzymes. researchgate.netresearchgate.netresearchgate.net For instance, research on its bioherbicidal properties suggests that its growth inhibitory effects on certain plants are associated with alterations in the activities of CAT, POD, and SOD. researchgate.netresearchgate.netresearchgate.net

This compound has demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Analogues of this compound, specifically hydroxycinnamic acid amides containing tyramine (B21549) moieties like coumaroyltyramine and feruloyltyramine, are also known to inhibit tyrosinase. researchgate.net The tyramine portion of the molecule is thought to contribute to this inhibitory effect. researchgate.net

This compound has been identified as an antagonist of the platelet-activating factor (PAF) receptor. uregina.ca PAF is a potent phospholipid mediator involved in various inflammatory and allergic responses. nih.govnih.gov By blocking the PAF receptor, this compound can interfere with the signaling pathways initiated by PAF. nih.gov The discovery of natural compounds like this compound that act as PAF antagonists is of interest for the development of new therapeutic agents for PAF-mediated diseases. tjnpr.org

Research has explored the interaction of this compound and its derivatives with matrix metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent enzyme that plays a crucial role in the degradation of the extracellular matrix and is implicated in various pathological processes, including cancer and inflammation. genominfo.orgnih.gov While direct inhibitory data for this compound is limited in the provided search results, studies on related cinnamic acid derivatives suggest that this class of compounds can act as MMP-9 inhibitors. genominfo.orgnih.gov For instance, computational docking studies have shown that some cinnamic acid derivatives exhibit a strong binding affinity to the catalytic domain of MMP-9. genominfo.orgnih.gov

Platelet-Activating Factor (PAF) Receptor Antagonism

Cellular Signaling Pathway Modulation (In Vitro Models)

This compound has been shown to modulate various cellular signaling pathways, which are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. The modulation of these pathways is a key mechanism through which many bioactive compounds exert their effects. foodandnutritionjournal.orgnih.gov Phytochemicals, including compounds like this compound, can influence these pathways, leading to outcomes such as the regulation of gene expression for inflammatory mediators. foodandnutritionjournal.orgnih.gov

Key signaling cascades that are often influenced by such compounds include:

MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. foodandnutritionjournal.org

PI3K/Akt/mTOR Pathway: This cascade is central to cell growth, survival, and metabolism. foodandnutritionjournal.org

NF-κB Signaling Pathway: This pathway plays a pivotal role in inflammation and immune responses. foodandnutritionjournal.orgnih.gov

JAK/STAT Pathway: This pathway is essential for responses to cytokines and growth factors and is involved in inflammation and immune regulation. nih.govfrontiersin.org

The ability of this compound and similar phytochemicals to interact with and modulate these pathways underscores their potential as subjects of further investigation for their biological activities. foodandnutritionjournal.org

Receptor Binding Studies (Non-Human Receptors)

While specific receptor binding studies for this compound on non-human receptors are not extensively detailed in the provided results, the general principles of receptor-ligand interactions are well-established. Such studies are crucial for understanding the initial molecular recognition events that trigger cellular responses. nih.govglycoforum.gr.jp These investigations often involve assessing the binding affinity and specificity of a ligand to its receptor. emdmillipore.commdpi.com

For instance, studies on influenza virus neuraminidase have revealed the presence of a second sialic acid-binding site, demonstrating that receptor interactions can be complex and involve multiple sites. nih.gov The binding characteristics of a ligand to its receptor are fundamental determinants of its biological effects, influencing host range and tissue tropism in the case of viruses. nih.gov

Computational Modeling and Molecular Docking Analyses

Computational methods, including molecular docking and modeling, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and their protein targets. mdpi.comswri.orgjddtonline.info These in silico approaches provide insights into binding modes, affinities, and the structural basis of molecular recognition. volkamerlab.orgnih.gov

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a computational technique used to identify and characterize the non-covalent interactions between a ligand and a protein. volkamerlab.orgbiorxiv.org Tools like the Protein-Ligand Interaction Profiler (PLIP) can analyze 3D structures of protein-ligand complexes to detail these interactions, which include hydrogen bonds, hydrophobic contacts, and salt bridges. volkamerlab.orgbiorxiv.orggithub.com This profiling is essential for understanding the structural basis of a drug's mechanism of action and can guide the design of new therapeutic agents. volkamerlab.orgbiorxiv.org The analysis of these interaction patterns can reveal key residues involved in binding and help in the rational design of more potent and selective inhibitors. researchgate.net

Table 1: Key Aspects of Ligand-Protein Interaction Profiling

| Aspect | Description | Relevance |

| Interaction Types | Identifies various non-covalent bonds such as hydrogen bonds, hydrophobic interactions, π-stacking, and salt bridges. volkamerlab.org | Crucial for understanding the forces driving the binding of the ligand to the protein. |

| Key Residues | Pinpoints specific amino acid residues in the protein's binding pocket that are critical for the interaction. volkamerlab.org | Provides targets for site-directed mutagenesis studies to validate binding modes and can guide lead optimization. |

| Binding Site Analysis | Characterizes the properties of the binding pocket, including its size, shape, and electrostatic potential. jddtonline.info | Helps in understanding the complementarity between the ligand and the protein. |

| Visualization | Generates 3D visualizations of the protein-ligand complex, highlighting the identified interactions. volkamerlab.org | Facilitates the intuitive understanding of the binding mode and communication of findings. |

Binding Energy Calculations and Affinity Prediction

Computational methods are also employed to estimate the binding affinity between a ligand and a protein, often expressed as the binding free energy (ΔG_bind). nih.gov Techniques like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) are widely used to calculate this value from molecular dynamics simulations. nih.gov These calculations consider various energy components, including electrostatic and van der Waals interactions, as well as solvation energies. nih.gov The binding energy is a critical parameter as it quantifies the strength of the interaction. cern.ch Alchemical absolute binding free energy calculations can provide rigorous insights into the total binding energy, encompassing both covalent and non-covalent contributions. rsc.org

Table 2: Components of Binding Energy Calculations

| Energy Component | Description |

| Molecular Mechanics Energy (ΔE_MM) | Includes internal energies (bond, angle, dihedral) and intermolecular van der Waals and electrostatic interactions. nih.gov |

| Polar Solvation Energy (ΔG_polar) | The energy required to transfer the solute from a vacuum to the polar solvent, often calculated using Poisson-Boltzmann or Generalized Born models. nih.gov |

| Nonpolar Solvation Energy (ΔG_nonpolar) | The energy associated with creating a cavity in the solvent and the van der Waals interactions between the solute and solvent. nih.gov |

| Entropic Contribution (-TΔS) | The change in entropy upon ligand binding, which can be estimated through methods like normal-mode analysis but is often a source of inaccuracy. nih.gov |

Conformational Analysis and Stereochemical Impact on Binding

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and specificity. numberanalytics.comquimicaorganica.org Flexible molecules like this compound can adopt different conformations, and the one that binds to a protein is not necessarily the lowest energy conformation in isolation. nih.govnih.gov Conformational analysis studies the different spatial arrangements of atoms in a molecule that result from rotation around single bonds. quimicaorganica.org

The stereochemistry of a molecule also plays a crucial role. numberanalytics.com Even minor changes in the spatial arrangement of atoms can significantly alter biological activity. mdpi.com Computational studies have shown that ligands often bind with strain energies, meaning their bound conformation is higher in energy than their most stable solution conformation. nih.gov This energetic penalty for adopting the bioactive conformation must be compensated by favorable binding interactions with the protein. nih.gov The degree of conformational change upon binding can depend on the flexibility of the molecule. nih.gov

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activity

Structural modifications of the N-cinnamoyltyramine scaffold have been shown to significantly alter its biological activity. Key areas of modification include the aromatic rings, the amide linkage, and the stereochemistry of the molecule.

The nature and position of substituents on the two aromatic rings of the this compound molecule play a pivotal role in modulating its biological activity. The electron-donating or withdrawing properties of these substituents can significantly influence the molecule's interaction with biological targets. numberanalytics.comlibretexts.orglibretexts.org

Research into the anti-platelet aggregation activity of this compound analogs has revealed that the presence of methoxy (B1213986) (-OCH3) and hydroxy (-OH) groups is a key determinant of efficacy. ciac.jl.cnsci-hub.cat A study on various substituted cinnamoyltyramine derivatives highlighted that compounds with a 3,4-dimethoxy substitution on the cinnamoyl group's aromatic ring exhibited significant PAF-receptor binding antagonistic activity and platelet anti-aggregatory activities. sci-hub.cat This suggests that electron-donating groups on this ring enhance activity.

Further studies have indicated that a 4-methoxy substituent on the cinnamoyl ring is particularly favorable for inhibiting ADP-induced platelet aggregation. ciac.jl.cn Additionally, the methylation of the hydroxyl group on the tyramine (B21549) ring has been shown to increase activity to some extent. ciac.jl.cn In contrast, some studies have shown that N-trans-feruloyltyramine (which has a methoxy and a hydroxy group on the cinnamoyl ring) and its 3'-methoxy analogue displayed higher radical scavenging activity than N-trans-p-coumaroyltyramine (which only has a hydroxyl group). semanticscholar.org

The following table summarizes the effects of different substituents on the anti-platelet aggregation activity of this compound analogs. ciac.jl.cnsci-hub.cat

| Ring A (Cinnamoyl) Substituent | Ring B (Tyramine) Substituent | Observed Biological Activity |

| 3,4-Dimethoxy | 4-Hydroxy | Significant PAF-receptor binding antagonism and platelet anti-aggregation. sci-hub.cat |

| 4-Methoxy | 4-Hydroxy | Favorable for anti-ADP induced platelet aggregation. ciac.jl.cn |

| Unsubstituted | 4-Methoxy | Increased anti-platelet aggregation activity. ciac.jl.cn |

| Multiple Methoxy Groups | 4-Hydroxy | Generally favorable for anti-platelet aggregation. ciac.jl.cn |

Modification of the amide nitrogen (N-methylation) is another critical factor influencing the biological properties of this compound derivatives. Methylation of the amide nitrogen can alter the molecule's conformation, hydrogen bonding capacity, and metabolic stability.

In the context of anti-platelet aggregation, methylation of the amide nitrogen has been shown to increase activity to some extent. ciac.jl.cn This suggests that a certain degree of conformational rigidity or altered electronic properties around the amide bond can be beneficial for this specific biological action. In some classes of amides, N-methylation can surprisingly lead to an increase in solubility and a decrease in lipophilicity, which can be attributed to conformational changes that expose more of the polar surface area. rsc.org

Conversely, for other biological activities, the presence of an N-H bond might be crucial for forming hydrogen bonds with a target receptor. The study of almiramides, a class of N-methylated lipopeptides, demonstrated that derivatives with a single methyl group on an amide nitrogen showed greater anti-leishmanial activity than permethylated analogs. nih.gov This highlights that the impact of N-methylation is highly dependent on the specific biological target and the role of hydrogen bonding in the ligand-receptor interaction.

Studies have isolated and characterized both E- and Z-diastereomers of various cinnamoyltyramine derivatives, such as N-cis-feruloyltyramine and N-trans-feruloyltyramine, from natural sources. mdpi.com The different spatial arrangement of the aromatic ring and the carbonyl group in the E- and Z-isomers can lead to different binding affinities for their biological targets. For example, N-trans-cinnamoyltyramine (NTCT) and N-cis-p-coumaroyltyramine (NCCT) have been identified as inhibitors of prostaglandin (B15479496) and thromboxane (B8750289) synthetases. semanticscholar.orgmdpi.com

The distinct three-dimensional structures of the E- and Z-isomers can result in one being significantly more active than the other, or they may even exhibit different biological activities altogether. This underscores the importance of stereochemistry in drug design and the need to evaluate the activity of individual stereoisomers. michberk.com

Influence of Amide Nitrogen Methylation and Analogs

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. jppres.comlilab-ecust.cn For this compound and its analogs, a pharmacophore model would typically include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions. nih.govmdpi.com

Based on SAR studies, a general pharmacophore for the anti-platelet activity of this compound analogs can be proposed. This model would likely include:

Two aromatic rings separated by a specific distance.

A hydrogen bond donor/acceptor group on the tyramine aromatic ring (the hydroxyl group).

Electron-donating substituents (like methoxy groups) on the cinnamoyl aromatic ring.

An amide linkage capable of forming hydrogen bonds.

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. mdpi.com For this compound, lead optimization strategies would involve systematically altering the substituents on the aromatic rings, modifying the amide linker, and exploring different stereoisomers to enhance the desired biological effect while minimizing off-target activities. sci-hub.cat The insights gained from SAR studies are fundamental to this iterative process of designing and synthesizing new, improved analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This method involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with the observed activity. nih.gov

For this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of this compound analogs with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

While specific QSAR models for this compound are not extensively detailed in the provided context, the principles of QSAR are broadly applicable. nih.gov Such models could quantitatively predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. The descriptors identified as important in the QSAR model can also provide insights into the mechanism of action by highlighting the key molecular properties that govern the biological activity.

Analytical Methodologies for N Cinnamoyltyramine Research

Isolation and Purification Techniques

The initial steps in researching N-cinnamoyltyramine from natural sources involve its extraction and separation from a multitude of other compounds.

The isolation of this compound typically begins with its extraction from plant tissues. The process is guided by bioassays to track the active compound through various fractionation steps. nih.govresearchgate.net For instance, this compound has been successfully isolated from the Vietnamese rice cultivar 'OM 5930'. nih.govmdpi.com The extraction process often involves homogenizing the plant material, such as leaves or roots, in a suitable solvent. oup.com In studies involving the enzyme responsible for its biosynthesis, Hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl) transferase (THT), extraction buffers may include components like Tris/HCl, glycerol, sodium metabisulfite, sodium ascorbate, and protease inhibitors to preserve protein integrity. oup.com The choice of solvent and extraction conditions is critical to efficiently remove the compound from the plant matrix while minimizing degradation. mdpi.com

Following initial extraction, chromatographic techniques are indispensable for purifying this compound. ijournals.cn Reversed-phase liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a commonly employed method. nih.govresearchgate.net This technique separates compounds based on their hydrophobicity.

In a typical application, a C18 column is used, which contains a nonpolar stationary phase. researchgate.nettandfonline.com A polar mobile phase, often a gradient mixture of acetonitrile (B52724) and water (sometimes with 0.1% trifluoroacetic acid), is passed through the column. researchgate.nettandfonline.com this compound, being relatively nonpolar, is retained by the column and then elutes at a specific time, allowing for its separation from more polar and other less polar compounds. tandfonline.comnsf.gov The separated compound is often detected using a UV/VIS detector, typically set at a wavelength like 300 nm where the cinnamoyl chromophore absorbs light. researchgate.net This bioassay-guided purification using reversed-phase liquid chromatography is a cornerstone for isolating this compound for further study. researchgate.net

Extraction Procedures from Biological Matrices

Spectroscopic Characterization Techniques

Once a purified sample of this compound is obtained, its chemical structure is confirmed using various spectroscopic methods. ciac.jl.cn These techniques provide detailed information about the compound's atomic composition and connectivity.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments are used to identify the carbon skeleton and the placement of protons. nih.gov

¹H NMR provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. For example, the protons on the aromatic rings and the double bond of the cinnamoyl group appear at distinct chemical shifts. tandfonline.com

¹³C NMR reveals the number and types of carbon atoms. The analysis of a synthesized sample of N-trans-cinnamoyltyramine showed general agreement across 17 carbon positions when compared to the natural product isolated from rice. nsf.gov

| Technique | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR (500 MHz) | 7.60 (d, 1H, J = 15.5 Hz), 7.46–7.48 (m, 2H), 7.33–7.30 (m, 3H), 7.08 (d, 2H, J = 8.5 Hz), 6.79 (d, 2H, J = 8.5 Hz), 6.30 (d, 1H, J = 15.5 Hz), 5.54 (s, 1H), 4.75 (s, 1H), 3.61 (t, 2H, J = 7 Hz), 2.81 (t, 2H, J = 7 Hz) |

| ¹³C NMR (125 MHz) | 165.81, 154.26, 141.12, 134.80, 130.94, 129.95, 129.68, 128.80, 127.78, 120.53, 115.54, 40.96, 34.75 |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Techniques such as tandem mass spectrometry and high-resolution mass spectrometry (HR-ESIMS) are frequently used in its identification. nih.gov Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI) analysis confirms the molecular weight of the compound. researchgate.nettandfonline.com For N-trans-cinnamoyltyramine, a protonated molecular ion [M+H]⁺ is typically observed. tandfonline.comnsf.gov

| Technique | Molecular Formula | Observed Ion | m/z (mass-to-charge ratio) | Source |

|---|---|---|---|---|

| LCMS-ESI | C₁₇H₁₇NO₂ | [M+H]⁺ | 268 | tandfonline.comnsf.gov |

Single-crystal X-ray diffraction is a definitive analytical technique for determining the three-dimensional structure of crystalline compounds. carleton.eduuhu-ciqso.es This non-destructive method provides precise data on unit cell dimensions, bond lengths, and bond angles, offering an unambiguous confirmation of a molecule's stereochemistry and conformation. carleton.eduuhu-ciqso.es While the technique requires the formation of a suitable single crystal, its application provides unparalleled detail about the internal lattice of the substance. carleton.eduuhu-ciqso.es In the field of natural products chemistry, single-crystal X-ray diffraction has been used to confirm the structures of newly isolated compounds, lending certainty where other spectroscopic methods might be ambiguous. informahealthcare.com

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiral properties of molecules in solution. bruker.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sg This phenomenon only occurs at wavelengths of light that can be absorbed by a chiral chromophore, which is a light-absorbing group within the molecule. ntu.edu.sg The resulting CD spectrum provides valuable information about the molecule's three-dimensional structure and absolute configuration. bruker.comrsc.org

In the context of this compound, while the molecule itself is not inherently chiral in its ground state, it can be induced to exhibit circular dichroism upon interaction with a chiral environment, such as a protein binding site. nih.gov This induced CD (ICD) spectrum is determined by the ligand's own absorption spectrum and the geometry of its interaction with the chiral host. nih.gov Therefore, CD spectroscopy can be a valuable tool for studying the binding of this compound to chiral macromolecules and elucidating the stereochemistry of the resulting complex.

The principle behind CD spectroscopy lies in the differential absorption (ΔA = A_L - A_R) of left-handed (A_L) and right-handed (A_R) circularly polarized light. bruker.com Chiral molecules will exhibit a non-zero ΔA, while achiral molecules or racemic mixtures will not. bruker.com This differential absorption is plotted as a function of wavelength to generate a CD spectrum.

Table 1: Key Aspects of Circular Dichroism (CD) Spectroscopy

| Feature | Description |

|---|---|

| Principle | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. ntu.edu.sg |

| Application for this compound | Primarily through induced CD (ICD) when interacting with chiral macromolecules to study binding and stereochemistry of the complex. nih.gov |

| Information Obtained | Stereochemical assignment and conformational properties of the molecule-host complex. bruker.com |

| Instrumentation | A CD spectrometer, which is a specialized derivative of an absorption spectrometer. ntu.edu.sg |

Advanced Hyphenated Analytical Techniques

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures containing this compound. These techniques offer high sensitivity, selectivity, and the ability to identify and quantify compounds in various biological and environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of small molecules like this compound in complex matrices. bioxpedia.commeasurlabs.com The technique couples the separation power of liquid chromatography (LC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS). bioxpedia.com

In a typical LC-MS/MS workflow, the sample is first injected into an LC system, where this compound is separated from other components in the mixture based on its physicochemical properties as it passes through a chromatographic column. measurlabs.com The separated compound then enters the mass spectrometer, where it is ionized. measurlabs.com The resulting ions are then separated based on their mass-to-charge ratio (m/z). In the tandem MS (MS/MS) stage, specific precursor ions of this compound are selected and fragmented to produce characteristic product ions, which provides a high degree of certainty in its identification and quantification. mdpi.com

LC-MS/MS has been successfully applied to the analysis of phenolic amides, including this compound, in various plant extracts. fitoterapia.net The method is valued for its ability to detect compounds at very low concentrations, making it suitable for metabolomic studies and the analysis of trace components. mdpi.com

Table 2: Parameters for a Representative LC-MS/MS Method

| Parameter | Description |

|---|---|

| Chromatography System | Sciex QTRAP 4500 LC-MS/MS system or similar. bioxpedia.com |

| Ionization Mode | Typically Electrospray Ionization (ESI) in either positive or negative mode. mdpi.com |

| Mass Analyzer | Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). bioxpedia.comacs.org |

| Sample Preparation | May involve extraction with solvents like methanol (B129727) followed by solid-phase extraction (SPE) for cleanup. mdpi.comwaters.com |

| Application | Quantification and identification of this compound in complex mixtures such as plant extracts. fitoterapia.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility before GC-MS analysis. nih.gov

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. nih.gov The PubChem database contains GC-MS data for this compound, indicating its amenability to this technique after appropriate sample preparation. nih.gov The data shows a top mass-to-charge ratio (m/z) peak at 120, with other significant peaks at 131 and 103. nih.gov

GC-MS is known for its high resolution and sensitivity, allowing for the identification of numerous metabolites in a single run. nih.gov It has been widely used in the metabolite profiling of plants and other biological samples. nih.govphcogres.com

Table 3: GC-MS Data for this compound from PubChem nih.gov

| Parameter | Value |

|---|---|

| NIST Number | 12947 |

| Library | Main library |

| m/z Top Peak | 120 |

| m/z 2nd Highest | 131 |

| m/z 3rd Highest | 103 |

Two-Dimensional Liquid Chromatography (2D-LC or UHPLC)

Two-dimensional liquid chromatography (2D-LC) is an advanced separation technique that provides significantly higher peak capacity and resolution compared to conventional one-dimensional LC. nih.gov This is particularly advantageous for the analysis of highly complex samples where co-elution of compounds is a common problem. nih.gov Ultra-high-performance liquid chromatography (UHPLC) systems, which use columns with smaller particle sizes (sub-2 µm), are often employed in 2D-LC setups to achieve faster and more efficient separations. lcms.czijsrtjournal.com

In 2D-LC, fractions from the first dimension of separation are transferred to a second column with a different separation mechanism for further separation. nih.gov This orthogonality in separation mechanisms allows for the resolution of compounds that would otherwise overlap. For instance, this compound has been analyzed as part of a complex mixture of phenolic amides using two-dimensional liquid chromatography. fitoterapia.net

A recent development in this area is the use of UHPLC coupled with high-resolution mass spectrometry (HRMS) for the deep annotation of hydroxycinnamic acid amides (HCAAs), a class of compounds that includes this compound, in various plant tissues. researchgate.net This approach has enabled the identification of numerous known and novel HCAAs. researchgate.net

Table 4: Characteristics of Advanced LC Techniques for this compound Analysis

| Technique | Key Features | Application Example |

|---|---|---|

| UHPLC | Uses columns with sub-2 µm particles for higher resolution and faster analysis. ijsrtjournal.com | Analysis of hydroxycinnamic acid amides in plants. researchgate.net |

| 2D-LC | Employs two independent separation dimensions for enhanced peak capacity. nih.gov | Separation of complex mixtures of phenolic amides. fitoterapia.net |

| UHPLC-HRMS | Combines the high separation power of UHPLC with the accurate mass measurement of HRMS. researchgate.net | Deep annotation and identification of novel HCAAs in plant extracts. researchgate.net |

Ecological and Physiological Roles in Plants

Allelochemical Activity and Plant-Plant Interactions

N-cinnamoyltyramine exhibits significant allelopathic properties, influencing the growth and development of other plants in its vicinity. This activity is a key aspect of its ecological function, particularly in the context of plant competition.

Research has consistently demonstrated the potent inhibitory effects of this compound on the early growth stages of various weed species. nih.govresearchgate.net It has been identified as a powerful plant growth inhibitor, affecting both root and hypocotyl (the stem of a germinating seedling) elongation. tandfonline.comnsf.gov

For instance, studies on cress (Lepidium sativum) and barnyardgrass (Echinochloa crus-galli) have shown that this compound can inhibit their growth at micromolar concentrations. tandfonline.comnsf.govresearchgate.net The inhibitory effects have also been observed in a wide range of other weeds, including lettuce, canola, Palmer amaranth, timothy, red sprangletop, and weedy rice. nih.govnih.gov The compound, produced by the roots of some rice cultivars, interferes with the growth of these competing plants, highlighting its potential as a natural herbicide. nih.gov

The inhibitory action is often more pronounced on root growth compared to shoot growth. tandfonline.com Symptoms of its activity include noticeable root damage, which can ultimately lead to the death of the weed seedlings. nih.gov This suggests that this compound disrupts fundamental cellular processes within the root tissues. nih.gov

Table 1: Inhibitory Effects of this compound on Various Weed Species

| Weed Species | Affected Part | Observed Effect |

|---|---|---|

| Cress (Lepidium sativum) | Root and Hypocotyl | Significant growth inhibition tandfonline.comnsf.govresearchgate.net |

| Barnyardgrass (Echinochloa crus-galli) | Root and Hypocotyl | Potent growth inhibition tandfonline.comnsf.govresearchgate.net |

| Lettuce (Lactuca sativa) | Shoot and Root | Potent inhibitory effects nih.govnih.gov |

| Canola (Brassica napus) | Shoot and Root | Potent inhibitory effects nih.govnih.gov |

| Palmer Amaranth (Amaranthus palmeri) | Shoot and Root | Potent inhibitory effects nih.govnih.gov |

| Timothy (Phleum pratense) | Shoot and Root | Potent inhibitory effects nih.govnih.gov |

| Red Sprangletop (Leptochloa chinensis) | Shoot and Root | Significant growth reduction nih.govresearchgate.net |

| Weedy Rice (Oryza sativa f. spontanea) | Shoot and Root | Potent inhibitory effects nih.govnih.gov |

The inhibitory effect of this compound on weed species is directly related to its concentration. nih.gov Studies have shown a clear dose-dependent response, where increasing concentrations of the compound lead to a progressive decline in both shoot and root growth. nih.govresearchgate.net

For example, in bioassays with cress, lettuce, and canola, concentrations ranging from 0.024 to 24 μM were tested. nih.gov While lower concentrations had minimal to moderate effects, higher concentrations resulted in substantial growth reductions. nih.gov Similarly, in barnyardgrass and red sprangletop, shoot and root growth were strongly influenced by increasing this compound concentrations. nih.gov At a concentration of 2.4 μM, for instance, significant inhibition of both root and shoot growth was observed in barnyardgrass. nih.gov

The effective dose required for 50% plant growth inhibition (ED50) has been determined for various species, providing a quantitative measure of their sensitivity. tandfonline.comnsf.gov For cress, the ED50 values for hypocotyl and root growth were found to be 0.56 μM and 0.36 μM, respectively. tandfonline.comnsf.gov For barnyardgrass, the corresponding ED50 values were 1.35 μM and 1.11 μM. tandfonline.comnsf.gov These values highlight the high sensitivity of these weed species to this compound. researchgate.nettandfonline.com

Table 2: Dose-Dependent Inhibition of Cress and Barnyardgrass by this compound

| Species | Concentration (µM) | Hypocotyl Inhibition (%) | Root Inhibition (%) |

|---|---|---|---|

| Cress | 0.24 | Detected | Detected |

| Cress | 4.8 | 92.4 | 95.3 |

| Barnyardgrass | 0.24 | Detected | Detected |

| Barnyardgrass | 4.8 | 90.6 | 95.6 |

Data sourced from studies on the allelopathic activity of this compound. tandfonline.comnsf.gov

The phytotoxic effects of this compound are attributed to its interference with several fundamental physiological and biochemical processes in plants. tandfonline.com While the precise molecular mechanisms are still under investigation, several potential modes of action have been proposed. tandfonline.comresearchgate.net

One proposed mechanism involves the disruption of membrane potentials . Changes in membrane potentials can affect ion transport and cellular homeostasis, leading to impaired growth. Another potential target is auxin dynamics . Auxins are crucial plant hormones that regulate cell division, elongation, and differentiation. By interfering with auxin transport or signaling, this compound could disrupt normal growth and development. tandfonline.comresearchgate.net

Furthermore, it has been suggested that this compound may inhibit phosphorylation processes. tandfonline.comresearchgate.net Phosphorylation and dephosphorylation are key mechanisms for regulating the activity of numerous enzymes and proteins involved in various cellular functions. Inhibition of these processes could have widespread detrimental effects on plant metabolism and growth. tandfonline.com The variable responses observed among different plant species and even among different tissues within the same species may be explained by differences in membrane potentials, auxin dynamics, or tyrosine phosphorylation. tandfonline.com

Dose-Dependent Response in Weed Species

Plant Defense Mechanisms and Stress Responses

In addition to its role as an allelochemical, this compound is also involved in a plant's internal defense system against various biotic and abiotic stresses. tandfonline.comdntb.gov.ua

The synthesis of this compound and related phenylamides is often induced in response to pathogen attack and physical wounding. tandfonline.comtandfonline.comresearchgate.net These compounds are known to accumulate in plants, such as rice, following infection with pathogens like Cochliobolus miyabeanus and Xanthomonas oryzae. tandfonline.comresearchgate.net Some of these induced phenylamides have demonstrated antimicrobial activity, suggesting they function as phytoalexins, which are antimicrobial compounds produced by plants to ward off pathogens. dntb.gov.uatandfonline.comresearchgate.net

In Solanaceous plants like pepper, the accumulation of hydroxycinnamic acid amides, including compounds structurally related to this compound, is a known response to pathogen attack and wounding. oup.com Wounding of tobacco and potato tubers has also been shown to increase the levels of amides of ferulic acid with tyramine (B21549). google.com This induction suggests a direct role for these compounds in the plant's defense strategy. tandfonline.comdntb.gov.ua

A key aspect of the defensive role of this compound and its analogs is their contribution to the reinforcement of the plant cell wall. oup.com Following their synthesis in response to stress, these amides can be incorporated into the cell wall structure. tandfonline.comoup.com